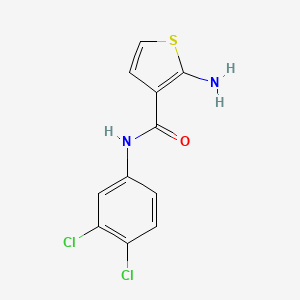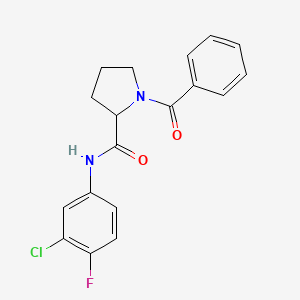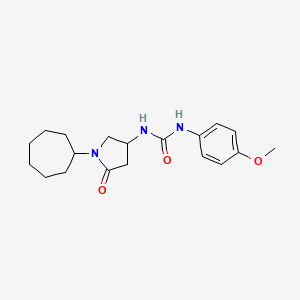
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a key role in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase by DAPT has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide works by inhibiting the activity of gamma-secretase, an enzyme that cleaves APP and Notch receptors. Inhibition of gamma-secretase by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide prevents the production of amyloid-beta peptides and activates Notch signaling. The activation of Notch signaling by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects on cellular processes. Inhibition of gamma-secretase by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to reduce the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has also been shown to activate Notch signaling, which has been linked to cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of gamma-secretase, making it a valuable tool for studying the role of gamma-secretase in cellular processes. 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide is also relatively easy to synthesize and has good solubility in water and organic solvents. However, there are also some limitations to the use of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide in lab experiments. 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, the effects of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide on cellular processes can be complex and context-dependent, making it important to carefully design experiments to ensure that the results are meaningful.
将来の方向性
There are several future directions for the use of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide in scientific research. One area of interest is in the development of new therapies for Alzheimer's disease. Inhibition of gamma-secretase by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to reduce the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. However, the use of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide as a therapeutic agent in humans is complicated by its off-target effects and potential toxicity. Another area of interest is in the study of Notch signaling in cancer. Activation of Notch signaling by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to have both pro- and anti-tumor effects, depending on the context. Further research is needed to better understand the role of Notch signaling in cancer and to develop new therapies based on this pathway. Finally, there is also interest in the development of new inhibitors of gamma-secretase that are more potent and selective than 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide. These inhibitors could be valuable tools for studying the role of gamma-secretase in cellular processes and could also have therapeutic potential for the treatment of Alzheimer's disease and other conditions.
合成法
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods for synthesizing 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide is solid-phase synthesis. This method involves the use of a resin-bound precursor that is coupled with various reagents to form the final product. The purity and yield of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide can be optimized by adjusting the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been widely used in scientific research to study the role of gamma-secretase in various cellular processes. One of the most important applications of 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide is in the study of Alzheimer's disease. Inhibition of gamma-secretase by 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has been shown to reduce the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. 2-amino-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide has also been used to study the role of Notch signaling in cancer, as well as in the regulation of cell proliferation and differentiation.
特性
IUPAC Name |
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-6(5-9(8)13)15-11(16)7-3-4-17-10(7)14/h1-5H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTQWKKXCZEBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(SC=C2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,4-dichlorophenyl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)

![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)


![N-[1-(3-isoxazolyl)ethyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B6119863.png)
![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)

![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![2-[4-[2-(allyloxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119900.png)
![N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)
![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)